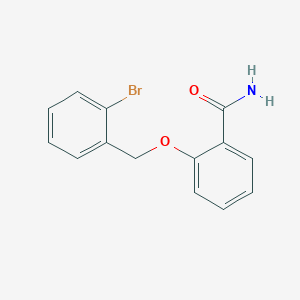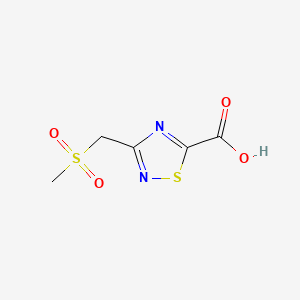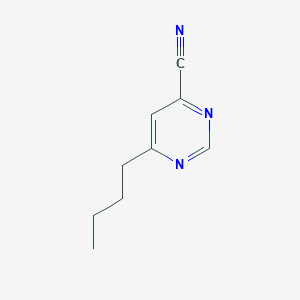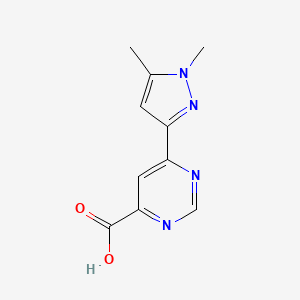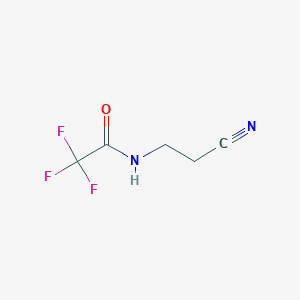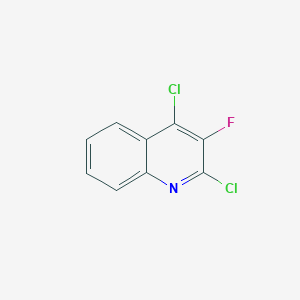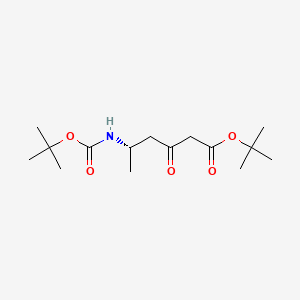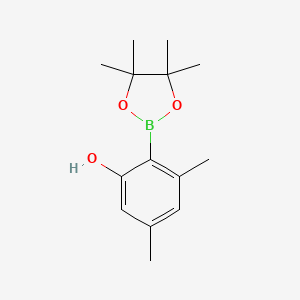
(4R,5R)-5-((R)-1-Hydroxy-2-(trityloxy)ethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,5R)-5-(®-1-Hydroxy-2-(trityloxy)ethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique stereochemistry and functional groups, which make it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-5-(®-1-Hydroxy-2-(trityloxy)ethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common approach is the aldol condensation reaction, followed by protection and deprotection steps to introduce the trityloxy and dioxolane groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
(4R,5R)-5-(®-1-Hydroxy-2-(trityloxy)ethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trityloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acid.
Reduction: Corresponding primary alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4R,5R)-5-(®-1-Hydroxy-2-(trityloxy)ethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde is used as an intermediate in the synthesis of complex molecules. Its unique stereochemistry makes it valuable for constructing chiral centers in target molecules.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving aldehydes and alcohols. It serves as a model substrate for investigating the mechanisms of enzymatic transformations.
Medicine
In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of pharmaceuticals
Industry
In the industrial sector, (4R,5R)-5-(®-1-Hydroxy-2-(trityloxy)ethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde is used in the production of fine chemicals and specialty materials. Its applications range from the synthesis of agrochemicals to the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of (4R,5R)-5-(®-1-Hydroxy-2-(trityloxy)ethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modification of enzyme activity. The trityloxy group can influence the compound’s solubility and stability, affecting its overall bioavailability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4R,5R)-5-(®-1-Hydroxy-2-(benzyloxy)ethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde
- (4R,5R)-5-(®-1-Hydroxy-2-(methoxy)ethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde
Uniqueness
Compared to similar compounds, (4R,5R)-5-(®-1-Hydroxy-2-(trityloxy)ethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde is unique due to the presence of the trityloxy group. This bulky substituent can significantly influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in synthetic and medicinal chemistry.
Propriétés
Formule moléculaire |
C27H28O5 |
|---|---|
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
(4R,5R)-5-[(1R)-1-hydroxy-2-trityloxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde |
InChI |
InChI=1S/C27H28O5/c1-26(2)31-24(18-28)25(32-26)23(29)19-30-27(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-18,23-25,29H,19H2,1-2H3/t23-,24+,25-/m1/s1 |
Clé InChI |
SOVZMRHGXQNNMR-DSNGMDLFSA-N |
SMILES isomérique |
CC1(O[C@H]([C@H](O1)[C@@H](COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)C=O)C |
SMILES canonique |
CC1(OC(C(O1)C(COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


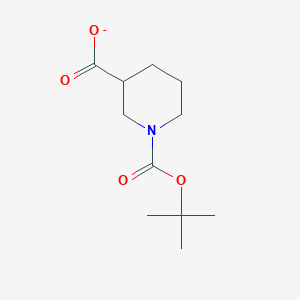
![4-[8-amino-3-[(2R)-1-but-2-ynoylpyrrolidin-2-yl]-2,3-dihydroimidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide](/img/structure/B14887092.png)
